4-chloro-3-nitro-N-propylbenzenesulfonamide

Vue d'ensemble

Description

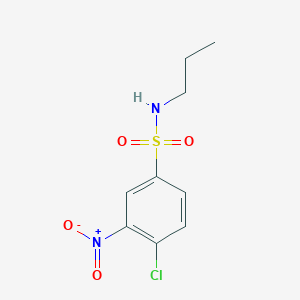

4-chloro-3-nitro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11ClN2O4S It is a derivative of benzenesulfonamide, characterized by the presence of a chloro group at the 4-position, a nitro group at the 3-position, and a propyl group attached to the nitrogen atom of the sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-propylbenzenesulfonamide typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-3-nitro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic substitution: Formation of substituted sulfonamides.

Reduction: Formation of 4-chloro-3-amino-N-propylbenzenesulfonamide.

Oxidation: Formation of sulfonic acid derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides, including 4-chloro-3-nitro-N-propylbenzenesulfonamide, are known for their antimicrobial properties. They function by inhibiting bacterial folate synthesis, making them valuable in treating bacterial infections. Research indicates that modifications to the sulfonamide structure can enhance potency against specific pathogens.

Potential as a Ribonucleotide Reductase Inhibitor

Recent studies have highlighted the potential of certain sulfonamide derivatives in inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis in rapidly dividing cells. This suggests a possible application in cancer therapy, where targeting proliferative cells is essential .

Precursor in Organic Synthesis

The compound serves as a precursor for synthesizing various organic molecules. For instance, it has been utilized in the preparation of chromeno[3,4-b]pyrrol-4(3H)-ones through base-mediated reductive coupling reactions. This highlights its utility in constructing complex molecular architectures .

Industrial Applications

Dyes and Pigments

this compound is an intermediate in the production of certain dyes, particularly diphenylamine-based colorants. Its role as a building block in dye synthesis underscores its importance in the textile and coatings industries .

Toxicological Considerations

While exploring applications, it is crucial to note the potential hazards associated with this compound. The compound is classified as a skin and eye irritant and may pose respiratory risks upon exposure . Understanding these safety implications is essential for researchers and industrial users.

Case Study 1: Antimicrobial Efficacy

A study conducted on modified sulfonamides demonstrated enhanced antimicrobial activity against resistant strains of bacteria. The research focused on structural modifications of this compound to improve efficacy while minimizing side effects.

Case Study 2: HPLC Method Development

In developing an HPLC method for analyzing this compound, researchers optimized parameters such as particle size and mobile phase composition to achieve rapid separation with high resolution. This method has since been adopted for routine quality control in pharmaceutical manufacturing.

Mécanisme D'action

The mechanism of action of 4-chloro-3-nitro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. For example, similar compounds have been shown to act as open-channel blockers of potassium channels, such as KV3.1 channels. This blocking action is reversible and use-dependent, suggesting that the compound binds to the open conformation of the channel, thereby inhibiting ion flow . The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-chloro-3-nitro-N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of a propyl group.

4-chloro-3-nitrobenzenesulfonamide: Lacks the propyl group attached to the nitrogen atom.

4-chloro-3-nitrobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonamide group

Uniqueness

4-chloro-3-nitro-N-propylbenzenesulfonamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The combination of the chloro, nitro, and propyl groups provides a distinct set of properties that can be leveraged for specific applications in research and industry .

Activité Biologique

4-Chloro-3-nitro-N-propylbenzenesulfonamide is an organic compound characterized by its molecular formula . It features a chloro group at the 4-position, a nitro group at the 3-position, and a propyl group attached to the nitrogen atom of the sulfonamide moiety. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Structure and Reactivity

The presence of the chloro and nitro groups contributes to the compound's reactivity. It can undergo various chemical reactions, such as:

- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles (e.g., amines).

- Reduction : The nitro group can be converted to an amino group.

- Oxidation : The sulfonamide group can be oxidized to form sulfonic acid derivatives.

The biological activity of this compound is believed to involve its interaction with specific molecular targets. Similar compounds have been shown to act as open-channel blockers of potassium channels (e.g., KV3.1), suggesting that this compound may inhibit ion flow by binding to the open conformation of these channels.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness as an antimicrobial agent has been explored in several studies, highlighting its potential use in treating infections caused by bacteria and fungi.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to the regulation of cell growth and survival .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.

- Cancer Cell Lines : In vitro tests on breast cancer cell lines revealed that this compound reduced cell viability by inducing apoptosis, with IC50 values indicating potent activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-3-nitro-N-butylbenzenesulfonamide | Structure | Similar antimicrobial activity but less potent than propyl derivative. |

| 4-Chloro-3-nitrobenzenesulfonamide | Structure | Lacks propyl group; reduced hydrophobicity may affect membrane permeability. |

| 4-Chloro-3-nitrosulfonyl chloride | Structure | More reactive; used in different synthetic applications but not extensively studied for biological activity. |

Scientific Research

This compound serves as an intermediate in organic synthesis and is used in biochemical studies to probe enzyme activities and protein interactions. Its unique structural features make it a valuable tool in medicinal chemistry research.

Industrial Applications

This compound is utilized in developing specialty chemicals and materials due to its distinct chemical properties, which allow it to participate in various synthetic pathways.

Propriétés

IUPAC Name |

4-chloro-3-nitro-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O4S/c1-2-5-11-17(15,16)7-3-4-8(10)9(6-7)12(13)14/h3-4,6,11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVAAFDSZVYNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304706 | |

| Record name | 4-chloro-3-nitro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43041-68-5 | |

| Record name | 4-Chloro-3-nitro-N-propylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43041-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 166882 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043041685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC166882 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-3-nitro-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.